molecular formula C11H23N3O B7986997 N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide

N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide

Cat. No.: B7986997
M. Wt: 213.32 g/mol
InChI Key: OBLJFUQFJLVJRD-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide (CAS: 2090407-66-0) is a chiral acetamide derivative featuring a piperidine ring substituted with an ethylamino side chain and an N-ethyl-acetamide group. Its molecular formula is C₁₁H₂₃N₃O (MW: 213.32 g/mol) . The compound has been referenced under synonyms such as AM94976 and SB49133, suggesting its exploration in pharmacological or chemical studies .

Properties

IUPAC Name

N-[(3R)-1-(2-aminoethyl)piperidin-3-yl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-3-14(10(2)15)11-5-4-7-13(9-11)8-6-12/h11H,3-9,12H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLJFUQFJLVJRD-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)CCN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCCN(C1)CCN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide can be achieved through several methods. One common approach involves the reaction of piperidine derivatives with ethyl acetamide under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically conducted under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide oxides, while reduction reactions may produce reduced derivatives of the compound .

Scientific Research Applications

N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Derivatives

Below is a comparative analysis of the target compound and its analogues, focusing on substituents, stereochemistry, and molecular properties.

Compound Name CAS Number Molecular Weight (g/mol) Key Structural Features
N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide 2090407-66-0 213.32 R-configuration, ethyl-amino side chain
(E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide Not provided ~212.28 (calculated) Hydroxyimino group instead of ethyl-acetamide
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide 1401668-09-4 269.39 Additional S-2-amino-3-methyl-butyryl group
N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide 1354017-44-9 213.32 S-enantiomer of the target compound
SR142801 (pharmacological analogue) Not provided ~525.42 (estimated) Benzoyl and dichlorophenyl substituents

Detailed Analysis of Analogues

(E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide
  • Synthesis : Prepared via two methods (A: 68% yield; B: 72% yield) with analytical validation (TLC Rf = 0.40, NMR, HRMS) .
  • Implications: The hydroxyimino group may enhance polarity, affecting solubility or receptor binding compared to the target compound .
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide
  • Structural Features: Incorporates an S-2-amino-3-methyl-butyryl group, increasing molecular weight (269.39 vs. 213.32) and steric bulk .
  • Functional Impact : The butyryl group could enhance lipophilicity, influencing membrane permeability or metabolic stability in biological systems.
Enantiomeric Form: S-Configuration
  • Key Difference : The S-enantiomer (CAS: 1354017-44-9) shares the same molecular formula but differs in stereochemistry at the piperidin-3-yl position .
  • Biological Relevance : Enantiomers often exhibit divergent pharmacological activities; this highlights the need for chiral resolution in drug development .
SR142801
  • Structural Complexity : Features benzoyl and dichlorophenyl groups, significantly increasing molecular weight (~525.42) .

Biological Activity

N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₈N₂O₂, with a molecular weight of approximately 198.28 g/mol. The compound features a piperidine ring, an acetamide group, and an aminoethyl side chain, which contribute to its biological reactivity.

Property Details
IUPAC NameN-[(3R)-1-(2-aminoethyl)piperidin-3-yl]-N-ethylacetamide
Molecular FormulaC₁₁H₁₈N₂O₂
Molecular Weight198.28 g/mol
CAS Number1401668-46-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may act as an enzyme inhibitor or receptor modulator, influencing metabolic pathways and cellular processes.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects in various conditions.
  • Receptor Interaction : The compound has been shown to interact with neurotransmitter receptors, potentially affecting neurotransmission and offering insights into its use in treating neurological disorders.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating similar piperidine derivatives demonstrated that compounds with structural similarities displayed antibacterial activity against Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0195 mg/mL
Escherichia coli0.0048 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These findings suggest that the compound may be effective against a range of pathogens, making it a candidate for further investigation as an antimicrobial agent.

Neuroprotective Effects

Given its structural characteristics, this compound may also exhibit neuroprotective effects. Research into piperidine derivatives indicates potential benefits in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activities of N-[R]-1-(2-aminoethyl)-piperidin derivatives:

  • Study on Antimicrobial Properties : A recent study highlighted the effectiveness of piperidine derivatives against various microbial strains, noting their potential as lead compounds in drug development for infectious diseases .
  • Neuropharmacological Investigations : Research has focused on the neuropharmacological profiles of similar compounds, indicating that modifications to the piperidine structure can enhance neuroprotective properties while minimizing side effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.